4-(4-Ethoxy-2-methylphenyl)-3-hydroxybenzoic acid
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Overview
Description
4-(4-Ethoxy-2-methylphenyl)-3-hydroxybenzoic acid is an organic compound characterized by its unique structure, which includes an ethoxy group, a methyl group, and a hydroxybenzoic acid moiety
Preparation Methods
The synthesis of 4-(4-Ethoxy-2-methylphenyl)-3-hydroxybenzoic acid typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethoxy-2-methylphenol and 3-hydroxybenzoic acid.
Reaction Conditions: The key steps involve esterification, followed by a Friedel-Crafts acylation reaction to introduce the hydroxybenzoic acid moiety.
Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
4-(4-Ethoxy-2-methylphenyl)-3-hydroxybenzoic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring, using reagents such as halogens or nucleophiles like amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but typically include derivatives with modified functional groups.
Scientific Research Applications
4-(4-Ethoxy-2-methylphenyl)-3-hydroxybenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 4-(4-Ethoxy-2-methylphenyl)-3-hydroxybenzoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
4-(4-Ethoxy-2-methylphenyl)-3-hydroxybenzoic acid can be compared with similar compounds such as:
4-Ethoxy-2-methylphenylboronic acid: Similar in structure but with a boronic acid group instead of a hydroxybenzoic acid moiety.
4-Methoxyphenylacetic acid: Contains a methoxy group instead of an ethoxy group and an acetic acid moiety instead of a hydroxybenzoic acid.
3-(4-Ethoxy-2-methylphenyl)pentanoic acid: Similar structure but with a pentanoic acid chain instead of a hydroxybenzoic acid.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-ethoxy-2-methylphenyl)-3-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-3-20-12-5-7-13(10(2)8-12)14-6-4-11(16(18)19)9-15(14)17/h4-9,17H,3H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKICLXZRHELAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690733 |
Source
|
Record name | 4'-Ethoxy-2-hydroxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261991-26-7 |
Source
|
Record name | 4'-Ethoxy-2-hydroxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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